L-Alanine benzyl ester 4-toluenesulfonate

Catalog No.
S674403
CAS No.
42854-62-6
M.F
C17H21NO5S
M. Wt
351.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Alanine benzyl ester 4-toluenesulfonate

CAS Number

42854-62-6

Product Name

L-Alanine benzyl ester 4-toluenesulfonate

IUPAC Name

benzyl (2S)-2-aminopropanoate;4-methylbenzenesulfonic acid

Molecular Formula

C17H21NO5S

Molecular Weight

351.4 g/mol

InChI

InChI=1S/C10H13NO2.C7H8O3S/c1-8(11)10(12)13-7-9-5-3-2-4-6-9;1-6-2-4-7(5-3-6)11(8,9)10/h2-6,8H,7,11H2,1H3;2-5H,1H3,(H,8,9,10)/t8-;/m0./s1

InChI Key

NWOPHJSSBMABBD-QRPNPIFTSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C(=O)OCC1=CC=CC=C1)N

Synonyms

42854-62-6;L-Alaninebenzylester4-toluenesulfonate;H-Ala-obzl.tosoh;Ala-OBzlTosOH;L-Alaninebenzylesterp-toluenesulfonatesalt;L-Ala-Obel.TsOH;H-Ala-OBzl.Tos-OH;L-AlanineBenzylEsterp-Toluenesulfonate;L-Alaninebenzylestertosylate;MFCD00066143;(S)-Benzyl2-aminopropanoate4-methylbenzenesulfonate;C17H21NO5S;Ala-OBzl?TosOH;H-D-Ala-OBlz.Tos;AC1MCXJ2;H-ALA-OBZLP-TOSYLATE;SCHEMBL716770;05183_FLUKA;CTK1D5736;MolPort-002-893-887;NWOPHJSSBMABBD-QRPNPIFTSA-N;ANW-29877;AKOS015840383;AKOS015895455;alaninebenzylesterp-toluenesulfonate

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C(=O)OCC1=CC=CC=C1)[NH3+]

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[C@@H](C(=O)OCC1=CC=CC=C1)[NH3+]

L-Alanine benzyl ester 4-toluenesulfonate (CAS: 42854-62-6) is a highly crystalline, C-terminal protected amino acid building block widely utilized in advanced peptide and peptidomimetic synthesis. By masking the carboxylic acid as a benzyl ester and stabilizing the free amine as a p-toluenesulfonate (tosylate) salt, this compound provides excellent solubility in polar aprotic organic solvents (such as DMF and DCM) while preventing unwanted side reactions during N-terminal coupling. From a procurement perspective, the tosylate salt form is specifically selected over hydrochlorides or free bases due to its superior solid-state stability, non-hygroscopic nature, and precise stoichiometric reliability during scale-up manufacturing.

Substituting L-alanine benzyl ester 4-toluenesulfonate with simpler analogs like L-alanine methyl ester hydrochloride or free L-alanine introduces severe process liabilities. Free L-alanine cannot be used in directional peptide coupling without uncontrolled polymerization. Meanwhile, substituting the benzyl ester with a methyl or ethyl ester requires harsh basic hydrolysis (e.g., NaOH or LiOH) for C-terminal deprotection, a process notorious for inducing base-catalyzed racemization at the alpha-carbon [1]. Furthermore, attempting to use the hydrochloride salt of the benzyl ester instead of the tosylate salt often results in a hygroscopic material that absorbs atmospheric moisture, leading to inaccurate weighing, variable reaction stoichiometry, and lower overall coupling yields in moisture-sensitive environments.

C-Terminal Deprotection Orthogonality and Racemization Prevention

The benzyl ester protecting group allows for C-terminal deprotection via catalytic hydrogenation (H2, Pd/C) or strong acid treatment (HF), maintaining neutral or acidic conditions that preserve chiral integrity. In contrast, methyl or ethyl esters require saponification under basic conditions, which frequently leads to measurable racemization. Studies indicate that benzyl ester deprotection yields near-total retention of enantiomeric excess (e.e.), whereas basic hydrolysis of methyl esters can result in 1-5% racemization depending on the peptide sequence [1].

Evidence DimensionDeprotection-induced racemization risk
Target Compound Data~0% racemization (via neutral hydrogenolysis or acidic cleavage)
Comparator Or BaselineL-Alanine methyl ester (1-5% racemization via basic saponification)
Quantified DifferenceNear-total elimination of base-catalyzed epimerization
ConditionsStandard C-terminal deprotection protocols in SPPS or solution-phase synthesis

Eliminating racemization during deprotection prevents the formation of difficult-to-separate diastereomeric impurities, directly reducing downstream purification costs.

Solid-State Stability and Weighing Accuracy

The p-toluenesulfonate (tosylate) salt of L-alanine benzyl ester forms a highly crystalline solid with a sharp melting point of 114-116 °C . Unlike the corresponding hydrochloride salt, which is prone to absorbing atmospheric moisture, the tosylate salt remains non-hygroscopic under standard laboratory conditions. This physical stability ensures that the material maintains a constant molecular weight, allowing for precise stoichiometric calculations during bulk manufacturing [1].

Evidence DimensionMoisture uptake and physical state
Target Compound DataNon-hygroscopic, highly crystalline solid (MP 114-116 °C)
Comparator Or BaselineL-Alanine benzyl ester hydrochloride (hygroscopic, variable water content)
Quantified DifferenceConsistent stoichiometric mass vs. variable mass due to water absorption
ConditionsAmbient laboratory storage and handling conditions

Procuring the non-hygroscopic tosylate salt ensures accurate molar dosing in sensitive coupling reactions, preventing costly batch failures caused by stoichiometric imbalances.

Enantiomeric Purity Upon Isolation

The synthesis and isolation of amino acid benzyl esters as p-toluenesulfonate salts allow for direct precipitation from organic solvents (such as ethyl acetate or cyclohexane) with exceptionally high chiral purity. Analytical HPLC data demonstrates that L-alanine benzyl ester p-toluenesulfonate can be isolated with 100% enantiomeric excess (e.e.), completely avoiding the partial racemization that can occur when isolating free bases or using harsher azeotropic reflux conditions with other salt forms [1].

Evidence DimensionIsolated enantiomeric excess (e.e.)
Target Compound Data100% e.e. as a precipitated tosylate salt
Comparator Or BaselineAlternative esterification/isolation methods (prone to partial racemization, <98% e.e.)
Quantified DifferenceAbsolute chiral purity guaranteed by the tosylate precipitation thermodynamics
ConditionsPrecipitation from ethyl acetate/cyclohexane solvent systems

Starting with a 100% enantiomerically pure building block is a strict regulatory requirement for cGMP pharmaceutical API manufacturing.

Solution-Phase Synthesis of Complex APIs

Where this compound is the right choice: In the large-scale solution-phase synthesis of peptide-based drugs or peptidomimetics (such as immunoproteasome inhibitors) where C-terminal protection must be orthogonally removed via hydrogenolysis without affecting acid-labile or base-labile protecting groups elsewhere in the molecule [1].

Synthesis of Phosphorodiamidate Prodrugs (ProTides)

Where this compound is the right choice: As a lipophilic amino acid donor in the synthesis of antiviral and anticancer nucleoside prodrugs. The tosylate salt provides the necessary solubility in anhydrous organic solvents (like CH2Cl2) required for coupling with phosphorus oxychloride, outperforming highly polar or insoluble free amino acids [2].

High-Fidelity Solid-Phase Peptide Synthesis (SPPS) Building Blocks

Where this compound is the right choice: As a stable, weighable precursor for synthesizing customized dipeptide or tripeptide blocks prior to their loading onto SPPS resins. The non-hygroscopic nature of the tosylate salt ensures precise stoichiometry during these critical early-stage couplings [3].

Other CAS

35386-78-8

Dates

Last modified: 08-15-2023

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